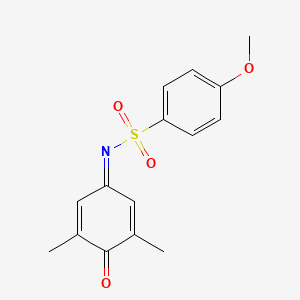
2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide derivatives, such as "2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide," are of significant interest in chemistry due to their wide range of biological activities and applications in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of more complex molecules and are studied for their chemical reactivity and structural characteristics.
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves the formation of the nicotinamide core followed by functionalization at specific positions on the ring. For example, Jethmalani et al. (1996) discuss the crystallization and structural properties of similar nicotinamide derivatives, indicating common synthetic pathways involving halogenation and subsequent aromatic substitution reactions to introduce different substituents (Jethmalani et al., 1996).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by X-ray crystallography, revealing planar molecules that are stabilized by intermolecular hydrogen bonding. The dichloro compound mentioned by Jethmalani et al. (1996) shows specific C-Cl distances, indicating the influence of substituents on the overall molecular conformation (Jethmalani et al., 1996).
Applications De Recherche Scientifique
Synthesis and Characterization
2,5-Dichloro-N,4,6-trimethyl-N-phenylnicotinamide is a compound that may be synthesized and characterized through various chemical processes, including the use of reactions that involve chloromethyl ethyl ether with bis(trimethylsilyl)uracil derivatives. This leads to the formation of 1-(ethoxymethyl)pyrimidines, which upon further reactions can yield compounds with specific substitutions, indicating the compound's utility in organic synthesis and chemical research (Goudgaon et al., 1992).
Photophysical Studies
Compounds related to 2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide, such as 2,7-fluorenevinylene-based trimers, have been synthesized for their photophysical characteristics, which include strong blue-green photoluminescence. These properties are essential for understanding the electronic and optical properties of related compounds, which can be applied in materials science and the development of organic electronic devices (Mikroyannidis et al., 2006).
Molecularly Imprinted Polymers
Research has been conducted on the use of molecularly imprinted polymers (MIPs) for the selective adsorption and photocatalytic degradation of environmental pollutants, such as 2,4-dichlorophenoxyacetic acid (a compound similar to 2,5-dichloro-N,4,6-trimethyl-N-phenylnicotinamide). These studies show the potential of such compounds in environmental cleanup and pollution control technologies (Anirudhan & Anju, 2019).
Propriétés
IUPAC Name |
2,5-dichloro-N,4,6-trimethyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-12(14(17)18-10(2)13(9)16)15(20)19(3)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRRVCIEFJOKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5592416.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B5592422.png)
![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)
![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)



